Glutaramic acid

説明

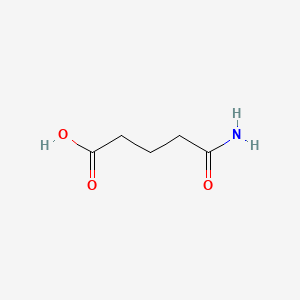

Structure

3D Structure

特性

IUPAC Name |

5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFMAONWNTUZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179983 | |

| Record name | Glutaramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25335-74-4 | |

| Record name | 5-Amino-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25335-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025335744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Glutaramic acid synthesis from glutaric acid

An In-depth Technical Guide for the Synthesis of Glutaramic Acid from Glutaric Acid

Authored by a Senior Application Scientist

Foreword: Strategic Synthesis for Pharmaceutical Intermediates

In the landscape of pharmaceutical development and fine chemical synthesis, the strategic conversion of readily available starting materials into valuable intermediates is paramount. Glutaric acid, a simple five-carbon dicarboxylic acid, serves as an exemplary precursor for a range of functionalized molecules.[1][2] Among its derivatives, this compound (4-carbamoylbutanoic acid) is of particular interest due to the presence of both a carboxylic acid and an amide functional group. This bifunctionality makes it a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs) and other specialty chemicals.[3][4]

This guide provides a comprehensive, technically-grounded overview of the prevailing and most reliable methodology for synthesizing this compound from glutaric acid. Moving beyond a mere recitation of steps, we will delve into the causality behind the chosen synthetic strategy, emphasizing the principles of reaction control, selectivity, and process validation that are critical for researchers, scientists, and drug development professionals. The core of this process relies on a robust two-step approach that leverages the formation of a cyclic anhydride intermediate to achieve selective mono-amidation, a classic yet highly effective strategy in organic synthesis.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactant, intermediate, and product is fundamental to designing a successful synthesis. These properties dictate the choice of solvents, reaction temperatures, and purification strategies.

| Property | Glutaric Acid | Glutaric Anhydride | This compound |

| IUPAC Name | Pentanedioic acid[5] | Oxane-2,6-dione[6] | 5-Amino-5-oxopentanoic acid[7] |

| CAS Number | 110-94-1[5][8] | 108-55-4[9] | 25335-74-4[7][10] |

| Molecular Formula | C₅H₈O₄[5][8] | C₅H₆O₃[9] | C₅H₉NO₃[7] |

| Molecular Weight | 132.11 g/mol [5][8] | 114.10 g/mol [9] | 131.13 g/mol |

| Appearance | White crystalline solid[1][2] | White crystalline powder[11] | Solid (predicted) |

| Melting Point | 97.5–99 °C[2][12] | 55-57 °C[9][11] | N/A |

| Solubility | High water solubility (>50% w/w)[13]; Soluble in alcohol, ether[2]. | Soluble in organic solvents like dichloroethane; reacts with water (hydrolysis)[11]. | Functionally related to glutaric acid, suggesting some water solubility[7]. |

Synthetic Strategy: The Anhydride Route for Selective Mono-Amidation

The direct conversion of a dicarboxylic acid to its corresponding mono-amide by reaction with ammonia is fraught with challenges. The reaction requires harsh conditions (high temperature and pressure) and typically results in a mixture of the starting material, the desired mono-amide, and the undesired di-amide, leading to significant purification difficulties.

A more elegant and controllable strategy involves a two-step process:

-

Activation: Convert glutaric acid into a more reactive intermediate. The formation of the intramolecular cyclic anhydride, glutaric anhydride, is ideal. This step effectively "protects" one carboxylic acid function while activating the other.

-

Nucleophilic Attack: React the activated intermediate (glutaric anhydride) with an ammonia source. The nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride leads to the ring-opening of the anhydride and the formation of the desired mono-amide, this compound.[6][14]

This approach provides superior control over the reaction, leading to a higher yield of the desired product and simplifying subsequent purification.

Caption: Synthetic workflow for this compound synthesis.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for laboratory execution.

Protocol 1: Synthesis of Glutaric Anhydride from Glutaric Acid

Principle: This procedure relies on the thermal intramolecular dehydration of glutaric acid. Heating the dicarboxylic acid drives off a molecule of water to form the stable five-membered cyclic anhydride.[6]

Materials:

-

Glutaric Acid (100 g, 0.757 mol)

-

Round-bottom flask (250 mL)

-

Distillation apparatus

-

Heating mantle

Procedure:

-

Place 100 g of glutaric acid into a 250 mL round-bottom flask.

-

Set up a simple distillation apparatus connected to the flask. This will allow for the removal of water as it is formed during the reaction.

-

Heat the flask gently at first, then increase the temperature to approximately 300 °C.[6] The glutaric acid will melt and begin to boil, with water distilling over.

-

Continue heating until no more water is collected in the receiving flask. The reaction is typically complete within 1-2 hours.

-

Allow the flask to cool. The molten product will solidify upon cooling. The crude glutaric anhydride is often of sufficient purity for the next step.

-

For higher purity, the crude product can be purified by vacuum distillation.

Validation:

-

Expected Yield: >90%

-

Appearance: White to off-white crystalline solid.[11]

-

Melting Point: 55-57 °C, confirming the conversion from glutaric acid (m.p. 97.5-99 °C).[9][11]

Protocol 2: Synthesis of this compound from Glutaric Anhydride

Principle: This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ammonia attacks one of the electrophilic carbonyl carbons of the anhydride. This opens the ring and, after a proton transfer, yields the final this compound product.[14]

Caption: Reaction of glutaric anhydride with ammonia.

Materials:

-

Glutaric Anhydride (57 g, 0.5 mol)

-

Concentrated Ammonium Hydroxide (approx. 30%, ~50 mL)

-

Beaker (500 mL)

-

Ice bath

-

Stir plate and stir bar

-

Hydrochloric acid (concentrated)

-

pH paper or meter

Procedure:

-

Place 57 g of glutaric anhydride into a 500 mL beaker equipped with a magnetic stir bar.

-

Place the beaker in an ice bath to cool. The reaction is exothermic, and cooling helps to control the rate.

-

Slowly and with vigorous stirring, add concentrated ammonium hydroxide to the glutaric anhydride. Continue adding until the anhydride has completely dissolved and the solution becomes clear. This indicates the formation of the ammonium glutaramate salt.

-

Remove the beaker from the ice bath and allow it to warm to room temperature.

-

Carefully acidify the solution by slowly adding concentrated hydrochloric acid while stirring. Monitor the pH continuously. Add acid until the pH of the solution is approximately 3.

-

Upon acidification, this compound will precipitate out of the solution as a white solid.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold water to remove any residual salts (e.g., ammonium chloride).

-

Dry the product, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid any potential degradation.

Validation:

-

Expected Yield: 70-85%

-

Appearance: White crystalline powder.

-

Characterization: Confirm identity and purity using standard analytical techniques.

Purification and Analytical Characterization

While the precipitation method yields a relatively pure product, further purification may be necessary depending on the end-use requirements.

-

Recrystallization: this compound can be recrystallized from hot water. Dissolve the crude product in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by filtration.

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): An essential tool for assessing purity. A C18 reverse-phase column with a buffered aqueous mobile phase is typically effective.[15][16]

-

Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups. Expect to see characteristic peaks for the carboxylic acid O-H stretch, the amide N-H stretch, and two distinct C=O stretches (one for the carboxylic acid and one for the amide).[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a definitive structural confirmation of the final product.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[18]

-

Applications in Research and Drug Development

The synthesis of this compound is not merely an academic exercise; it is driven by its utility in several high-value applications:

-

Pharmaceutical Synthesis: this compound serves as a versatile intermediate. The carboxylic acid and amide groups can be selectively modified to build more complex molecular scaffolds for new drug candidates.[3][19]

-

Prodrug and Co-crystal Formation: Glutaric acid itself has been used to form co-crystals with APIs to enhance their solubility and oral bioavailability.[20] this compound offers an alternative scaffold for similar pharmaceutical formulation strategies.

-

Polymer Chemistry: As a derivative of glutaric acid, it can be explored for the synthesis of specialty polyamides and polyesters where the pendant amide group can introduce different physical properties, such as hydrogen bonding capabilities.[1][13]

Conclusion

The synthesis of this compound from glutaric acid is most effectively and reliably achieved through a two-step pathway involving the formation and subsequent aminolysis of glutaric anhydride. This method provides excellent control over selectivity, avoiding the formation of di-substituted byproducts and simplifying purification. The protocols detailed in this guide are robust and scalable, providing a solid foundation for researchers in academic and industrial settings. By understanding the chemical principles behind each step and employing rigorous analytical validation, scientists can confidently produce high-purity this compound for applications in drug discovery, material science, and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. Glutaric Acid Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 3. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 4. Glutaric ACID Market Forecast to 2030 | MarketsandMarkets [marketsandmarkets.com]

- 5. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reactions of Acid Anhydrides | Reactory [reactory.app]

- 7. 5-Amino-5-oxopentanoic acid | C5H9NO3 | CID 168356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Glutaric acid synthesis - chemicalbook [chemicalbook.com]

- 9. Glutaric anhydride | 108-55-4 | FG14622 | Biosynth [biosynth.com]

- 10. This compound | 25335-74-4 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Glutaric acid - Wikipedia [en.wikipedia.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. familiasga.com [familiasga.com]

- 16. benchchem.com [benchchem.com]

- 17. Reaction mechanism of the green synthesis of glutaric acid - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08650B [pubs.rsc.org]

- 18. Glutaric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 19. Glutaric Acid Market Size, Share & Outlook [reanin.com]

- 20. researchgate.net [researchgate.net]

Physicochemical properties of glutaramic acid

An In-depth Technical Guide to the Physicochemical Properties of Glutaramic Acid

Foreword: In the landscape of molecular science, a compound's utility is fundamentally governed by its physicochemical properties. This guide provides a comprehensive technical overview of this compound (4-carbamoylbutanoic acid), a molecule holding significant potential for researchers, particularly in biochemistry and drug development. As the monoamide of glutaric acid, it possesses a bifunctional nature—a terminal carboxylic acid and an amide group—that dictates its chemical behavior, solubility, and potential for biological interaction. This document moves beyond a simple recitation of data, offering field-proven, validated protocols for property determination and explaining the scientific causality behind these experimental designs. It is intended to serve as a foundational resource for scientists and developers seeking to harness the unique characteristics of this compound.

Molecular Profile of this compound

This compound, a derivative of the five-carbon dicarboxylic acid, glutaric acid, is an important molecule in metabolic contexts and as a structural motif in medicinal chemistry. Its structure is closely related to the key amino acid, glutamic acid, and the neurotransmitter GABA. The presence of both a hydrogen-bond-donating-and-accepting amide group and an ionizable carboxylic acid group on a flexible aliphatic chain makes it a versatile building block for creating molecules with specific conformational and interactive properties.

Structure and Identification

-

Chemical Formula: C₅H₉NO₃

-

Molecular Weight: 131.13 g/mol [1]

-

IUPAC Name: 5-amino-5-oxopentanoic acid[1]

-

Synonyms: 4-carbamoylbutanoic acid, 4-carbamoylbutyric acid[1]

-

CAS Number: 25335-74-4[1]

-

Canonical SMILES: C(CC(=O)N)CC(=O)O[1]

Core Physicochemical Data

A precise understanding of a molecule's physical and chemical properties is non-negotiable for its successful application, influencing everything from reaction kinetics to formulation and bioavailability. The following data for this compound have been compiled from authoritative sources and predictive models.

| Property | Value / Description | Source / Rationale |

| Appearance | White crystalline solid | Based on similar small organic acids |

| Melting Point | Not readily available; requires experimental determination. | N/A |

| Boiling Point | Decomposes upon heating. | Typical for compounds with amide and carboxylic acid groups. |

| Aqueous Solubility | Soluble in water. | The polar carboxylic acid and amide groups facilitate hydrogen bonding with water.[2] |

| Acidity (pKa) | ~4.5 (Predicted for the carboxylic acid group) | Based on the pKa of similar short-chain aliphatic carboxylic acids. |

Note: The absence of readily available, verified experimental data for properties like melting point underscores the importance of the standardized characterization protocols outlined in the subsequent section.

Methodologies for Experimental Characterization

The trustworthiness of any scientific claim rests on the validity of its underlying experimental methods. The following protocols are presented as self-validating systems, grounded in established principles and international standards.

Melting Point Determination by Capillary Method

Principle: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. The temperature range over which the solid-to-liquid phase transition occurs provides a primary indication of purity; impurities typically depress the melting point and broaden the range.

Detailed Protocol:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to eliminate residual solvent, which can act as an impurity.[3] Pulverize a small amount of the sample into a fine powder.

-

Capillary Loading: Jab the open end of a capillary melting point tube into the powder until a small amount of solid enters the tube.[3]

-

Sample Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To ensure dense packing, drop the tube, sealed-end down, through a long, narrow glass tube onto the benchtop. Repeat until the sample is packed to a height of 2-3 mm.[4] Proper packing is critical to avoid shrinking or shifting that can be mistaken for melting.

-

Measurement:

-

Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[4]

-

For an unknown compound, perform a rapid preliminary measurement by heating at a high rate (e.g., 10-15 °C/minute) to find an approximate melting range.

-

For the accurate measurement, use a fresh sample and heat rapidly to about 20 °C below the approximate melting point.[4]

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

-

Data Recording: Record two temperatures:

Causality of Experimental Design: A slow heating rate near the melting point is essential for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the temperature of the sample, leading to a delayed and artificially high reading. A packed height of more than 3 mm will result in a temperature gradient across the sample, causing a broad melting range.

Workflow for Melting Point Determination

Caption: Workflow for capillary melting point determination.

Aqueous Solubility Determination via Shake-Flask Method

Principle: This method, based on OECD Guideline 105, is the gold standard for determining the saturation concentration of a substance in a solvent.[5] It relies on achieving a true thermodynamic equilibrium between the dissolved and undissolved states of the compound.

Detailed Protocol:

-

System Preparation: Add an amount of this compound to a volume of high-purity water (e.g., in a glass-stoppered flask) that is clearly in excess of what is expected to dissolve. This ensures that a saturated solution is formed.

-

Equilibration: Seal the flask and place it in a mechanical shaker or on a magnetic stir plate in a constant temperature bath (e.g., 25 °C). Agitate the mixture for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[6] A preliminary test can help determine the necessary equilibration time.[5]

-

Phase Separation: After agitation, allow the mixture to stand undisturbed at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the solid phase, centrifuge the sample at a controlled temperature.[7]

-

Sampling: Carefully withdraw an aliquot of the clear, supernatant aqueous phase.

-

Quantification: Determine the concentration of this compound in the aliquot using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice. A calibration curve prepared with standards of known concentration is required for accurate quantification.

Causality of Experimental Design: The "shake-flask" method is designed to overcome kinetic barriers to dissolution. The extended agitation period and the use of excess solid guarantee that the solution reaches its maximum saturation point. Temperature control is paramount, as solubility is highly temperature-dependent. Centrifugation is a critical step to prevent microscopic, undissolved particles from being included in the sample for analysis, which would lead to an overestimation of solubility.

Workflow for Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

pKa Determination via Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the pKa of an ionizable group. It involves monitoring the pH of a solution as a titrant (a strong base for an acidic compound) is added incrementally. The pKa is the pH at which the ionizable group is exactly 50% titrated, a point found at the midpoint of the buffer region on the titration curve.[8]

Detailed Protocol:

-

System Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of carbonate-free deionized water to create a solution of known concentration (e.g., 0.01 M).[8]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Introduce a magnetic stir bar for continuous mixing. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH) into the solution.

-

Titration Procedure:

-

Record the initial pH of the this compound solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[9]

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (V_eq), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against volume and finding the peak.

-

The pKa is equal to the pH at the half-equivalence point (V_eq / 2).

-

Causality of Experimental Design: Using carbonate-free water and NaOH is crucial because dissolved CO₂ forms carbonic acid, which would interfere with the titration of this compound and distort the shape of the curve.[8] Slow, incremental addition of titrant and allowing the pH to stabilize ensures that the measurement reflects a true equilibrium at each point. The half-equivalence point is chosen because, according to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when the acid is 50% neutralized, the concentrations of the protonated ([HA]) and deprotonated ([A⁻]) forms are equal, making the log term zero and thus pH = pKa.

Spectroscopic Profile

Spectroscopic analysis provides a molecular fingerprint, confirming the presence of key functional groups and the overall structure.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands confirming its structure:

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amide.

-

~3300-2500 cm⁻¹: A very broad O-H stretching band from the hydrogen-bonded carboxylic acid.

-

~1710 cm⁻¹: A strong C=O stretching absorption for the carboxylic acid carbonyl.

-

~1650 cm⁻¹: A strong C=O stretching absorption for the amide carbonyl (Amide I band).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals for the three distinct methylene (-CH₂-) groups, with chemical shifts and splitting patterns determined by their proximity to the electron-withdrawing amide and carboxylic acid groups. The exchangeable protons of the -COOH and -NH₂ groups would also be visible, often as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would display five signals: one for each of the three methylene carbons and two downfield signals for the carbonyl carbons of the amide and carboxylic acid, confirming the carbon skeleton.

-

Conclusion for the Field

While this compound is a structurally simple molecule, a rigorous and systematic determination of its physicochemical properties is essential for its effective use in any research or development pipeline. The properties of aqueous solubility and acidity are paramount, directly impacting its behavior in biological systems. This guide provides the necessary framework for obtaining this critical data through validated, reproducible experimental protocols. The application of these methods will ensure that subsequent research—be it in metabolic studies, medicinal chemistry, or materials science—is built upon a foundation of high-quality, trustworthy data.

References

- 1. 5-Amino-5-oxopentanoic acid | C5H9NO3 | CID 168356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. oecd.org [oecd.org]

- 6. enamine.net [enamine.net]

- 7. enfo.hu [enfo.hu]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

Biological role of glutaramic acid in metabolic pathways

An In-depth Technical Guide to the Biological Roles of Glutamate and Glutarate in Metabolic Pathways

Foreword: Clarifying the Nomenclature

In the landscape of metabolic biochemistry, precision in terminology is paramount. The topic of this guide centers on key five-carbon dicarboxylic acids and their derivatives. It is essential to distinguish between three similarly named molecules:

-

Glutamic Acid (Glutamate): An α-amino acid, fundamental to protein synthesis, nitrogen metabolism, and neurotransmission. In physiological pH, it exists predominantly in its anionic form, glutamate.

-

Glutaric Acid (Glutarate): A linear dicarboxylic acid that is a key intermediate in the catabolism of the amino acids lysine and tryptophan. Its accumulation is central to the pathophysiology of a serious inherited metabolic disorder.

-

Glutaramic Acid: The mono-amide of glutaric acid. While chemically related, it does not hold a prominent, well-documented role as a central player in major metabolic pathways compared to glutamate and glutarate.

This guide will focus on Glutamic Acid and Glutaric Acid , providing an in-depth exploration of their distinct and critical roles in cellular metabolism, health, and disease, tailored for researchers, scientists, and drug development professionals.

Section 1: Glutamic Acid: The Nexus of Carbon and Nitrogen Metabolism

Glutamate is arguably one of the most vital molecules in cellular metabolism. It is not only one of the 20 proteinogenic amino acids but also sits at a critical crossroads, linking the metabolism of carbohydrates and amino acids. Its concentration in the brain is the highest of all amino acids, underscoring its metabolic and signaling importance.[1]

Synthesis and Degradation: A Reversible Link to the TCA Cycle

Glutamate's carbon skeleton is directly derived from, and can be converted back to, α-ketoglutarate , a key intermediate of the Tricarboxylic Acid (TCA) cycle. This bidirectional conversion is catalyzed by two principal types of reactions:

-

Reductive Amination/Oxidative Deamination via Glutamate Dehydrogenase (GDH): This is a pivotal, reversible reaction occurring in the mitochondria that can either fix free ammonia into an organic molecule or release it.[2] The direction is largely dictated by the cell's energy state and the relative concentrations of reactants.[3][4]

-

Synthesis (Reductive Amination): α-ketoglutarate + NH₄⁺ + NAD(P)H ⇌ L-glutamate + NAD(P)⁺ + H₂O

-

Degradation (Oxidative Deamination): L-glutamate + NAD(P)⁺ + H₂O ⇌ α-ketoglutarate + NH₄⁺ + NAD(P)H

The GDH reaction is allosterically regulated. It is inhibited by energy-rich molecules like GTP and ATP and activated by energy-poor molecules like ADP, ensuring that glutamate is catabolized for energy only when needed.[3][5][6]

-

-

Transamination via Aminotransferases: This is the most common route for glutamate synthesis, where an amino group is transferred from another amino acid to α-ketoglutarate.[1][7] These reactions, which require the cofactor pyridoxal phosphate (PLP), do not result in net synthesis or loss of nitrogen but rather redistribute it.

-

General Reaction: Amino Acid₁ + α-ketoglutarate ⇌ α-keto Acid₁ + Glutamate

-

Key Examples:

-

Alanine + α-ketoglutarate ⇌ Pyruvate + Glutamate (Catalyzed by ALT)

-

Aspartate + α-ketoglutarate ⇌ Oxaloacetate + Glutamate (Catalyzed by AST)

-

-

These reactions underscore glutamate's role as a universal collector and donor of amino groups, linking the carbon skeletons of various amino acids to the central energy-producing pathways of the cell.[1][8]

A Central Role in Nitrogen Homeostasis

The body must safely transport and dispose of excess nitrogen generated from amino acid catabolism. Glutamate and its amide derivative, glutamine, are the primary molecules for this task.

-

Nitrogen Collection: Through the transamination reactions described above, nitrogen from a wide array of amino acids is funneled into glutamate.[9]

-

Nitrogen Transport: In peripheral tissues like muscle, excess ammonia is "fixed" onto glutamate to form glutamine, a reaction catalyzed by glutamine synthetase .[10] Glutamine is a non-toxic carrier of two nitrogen atoms and is released into the bloodstream.

-

Delivery to Liver and Kidney: The liver is the primary site of urea synthesis. Here, glutamine is hydrolyzed by glutaminase back to glutamate and free ammonia.[10] The glutamate can then be deaminated by GDH to release a second molecule of ammonia.[9] Both ammonia molecules can then enter the Urea Cycle for safe excretion.[1][4][11]

The Glutamate-Glutamine Cycle: Fueling the Brain

In the central nervous system (CNS), glutamate is the most abundant excitatory neurotransmitter.[1] Its concentration in the synaptic cleft must be tightly regulated to prevent excitotoxicity. This is achieved by the glutamate-glutamine cycle, an elegant metabolic partnership between neurons and astrocytes.[12][13]

-

Release & Uptake: Upon neuronal firing, glutamate is released into the synapse. It is rapidly cleared not by the neuron, but by surrounding astrocytes via excitatory amino acid transporters (EAATs).[14][15]

-

Conversion in Astrocytes: Inside the astrocyte, glutamate is converted to glutamine by the astrocyte-exclusive enzyme, glutamine synthetase . This step effectively "neutralizes" the neurotransmitter and detoxifies ammonia.[12][16]

-

Transport to Neurons: Glutamine is then shuttled out of the astrocyte and taken up by the presynaptic neuron.[14][15]

-

Regeneration of Glutamate: Within the neuron's mitochondria, glutaminase converts glutamine back into glutamate, which is then repackaged into synaptic vesicles, ready for the next round of neurotransmission.[12][13]

This cycle is critical for sustaining glutamatergic neurotransmission, as neurons cannot perform de novo synthesis of glutamate from glucose.[12]

Precursor for Key Biomolecules

Glutamate's metabolic importance extends to its role as a precursor for other essential molecules:

-

Gamma-Aminobutyric Acid (GABA): In inhibitory neurons, glutamate is decarboxylated by glutamate decarboxylase (GAD) to form GABA, the primary inhibitory neurotransmitter in the CNS.[1][17][18] This conversion is a critical control point for balancing neuronal excitation and inhibition.

-

Glutathione (GSH): Glutamate is one of the three amino acid components (along with cysteine and glycine) of glutathione, the cell's most important endogenous antioxidant. The synthesis is initiated by glutamate-cysteine ligase.[13][19]

-

Other Amino Acids: The carbon skeleton of glutamate can be converted into proline and arginine through multi-step enzymatic pathways.[7][20]

Section 2: Glutaric Acid: A Clinically Significant Catabolite

Unlike the ubiquitous and versatile glutamic acid, glutaric acid is primarily known for its role in a specific metabolic context: the catabolism of amino acids and the pathology that arises when this process is disrupted.

Metabolic Origin from Lysine and Tryptophan

Glutaric acid is not a direct product but arises from the breakdown of glutaryl-CoA , a central intermediate in the mitochondrial degradation pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[21][22][23]

The key, and ultimately pathogenic, step in this pathway is the conversion of glutaryl-CoA to crotonyl-CoA, catalyzed by the mitochondrial enzyme Glutaryl-CoA Dehydrogenase (GCDH) .[24] This is an irreversible oxidative decarboxylation reaction that requires a flavin adenine dinucleotide (FAD) cofactor.[25]

Pathophysiology of Glutaric Aciduria Type I (GA-I)

Glutaric Aciduria Type I (GA-I) is an autosomal recessive disorder caused by mutations in the GCDH gene, leading to deficient or absent GCDH enzyme activity.[26][27][28] This deficiency blocks the catabolic pathway, causing the upstream metabolite, glutaryl-CoA, and its derivatives to accumulate to toxic levels.[29][30]

-

Accumulating Metabolites: The primary accumulating compounds are glutaric acid and 3-hydroxyglutaric acid .[31] These are found in high concentrations in the blood, urine, and cerebrospinal fluid of affected individuals.[32]

-

Neurotoxicity: The brain, particularly the developing basal ganglia, is exquisitely sensitive to these toxic metabolites.[30] The proposed mechanisms of neurotoxicity are multifactorial:

-

Excitotoxicity: Glutaric acid is structurally similar to glutamate and can act on NMDA receptors, leading to excessive neuronal stimulation, calcium influx, and excitotoxic cell death.

-

Impaired Energy Metabolism: Accumulating glutaryl-CoA can inhibit other mitochondrial enzymes, including the α-ketoglutarate dehydrogenase complex of the TCA cycle, disrupting cellular energy production.[31]

-

-

Clinical Manifestations: Untreated individuals often appear normal at birth but are at high risk of suffering an acute encephalopathic crisis, typically between 3 and 36 months of age, often triggered by a catabolic stressor like an infection or fever.[33][34] This crisis leads to irreversible bilateral striatal necrosis, resulting in a severe and debilitating dystonic movement disorder.[26] Early diagnosis through newborn screening and prompt initiation of a lysine-restricted diet and carnitine supplementation can prevent this devastating neurological damage.[32][33]

| Enzyme | Pathway Involvement | Gene | Cellular Location | Cofactor/Substrate | Clinical Relevance (if deficient) |

| Glutamate Dehydrogenase (GDH) | Reversible conversion of Glutamate ↔ α-Ketoglutarate | GLUD1 | Mitochondria | NAD⁺/NADP⁺, NH₄⁺ | Hyperinsulinism/hyperammonemia syndrome |

| Aminotransferases (ALT/AST) | Reversible transfer of amino groups to form Glutamate | GPT/GOT | Cytosol/Mitochondria | Pyridoxal Phosphate (PLP) | Liver damage markers |

| Glutamine Synthetase (GS) | Synthesis of Glutamine from Glutamate | GLUL | Cytosol (Astrocytes) | ATP, NH₄⁺ | Rare systemic glutamine deficiency |

| Glutaminase (GLS) | Hydrolysis of Glutamine to Glutamate | GLS | Mitochondria (Neurons) | Phosphate | Role in cancer metabolism |

| Glutamate Decarboxylase (GAD) | Synthesis of GABA from Glutamate | GAD1/2 | Cytosol (Neurons) | Pyridoxal Phosphate (PLP) | Stiff-person syndrome (autoimmune) |

| Glutaryl-CoA Dehydrogenase (GCDH) | Catabolism of Glutaryl-CoA from Lysine/Tryptophan degradation | GCDH | Mitochondria | FAD | Glutaric Aciduria Type I (GA-I) |

Section 3: Experimental Protocols

Protocol: Quantification of Glutaric Acid in Urine by LC-MS/MS

This protocol describes a robust method for the sensitive and specific quantification of glutaric acid, essential for the diagnosis and monitoring of GA-I. The principle involves stable-isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

Urine samples (patient and control)

-

Glutaric acid analytical standard

-

Glutaric acid-d₄ (deuterated) internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Type 1 Ultrapure Water

-

Centrifuge tubes and autosampler vials

2. Sample Preparation:

-

Thaw urine samples to room temperature and vortex to mix.

-

Centrifuge samples at 14,000 x g for 10 minutes to pellet any precipitate.

-

In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of an ice-cold "precipitation/internal standard solution" (this solution is typically 90% acetonitrile, 10% water, containing the glutaric acid-d₄ IS at a known concentration, e.g., 1 µM).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Incubate on ice for 20 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to an LC-MS autosampler vial for analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Precursor Ion → Product Ion):

-

Glutaric Acid: m/z 131.0 → 87.0

-

Glutaric Acid-d₄ (IS): m/z 135.0 → 90.0

-

-

4. Data Analysis:

-

Generate a standard curve by preparing calibrators of known glutaric acid concentrations and processing them alongside the samples.

-

For each sample, integrate the peak area for both the analyte (glutaric acid) and the internal standard (glutaric acid-d₄).

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Determine the concentration of glutaric acid in the unknown samples by interpolating their area ratios against the standard curve.

-

Normalize the final concentration to urinary creatinine to account for variations in urine dilution.

Conclusion

Glutamic acid and glutaric acid, while structurally similar, play vastly different roles in human metabolism. Glutamic acid stands as a central hub, a critical node that connects carbohydrate and protein metabolism, facilitates nitrogen transport, and directs neurotransmission in the brain. Its versatility and central position make it indispensable for cellular function. In contrast, glutaric acid is a metabolic intermediate whose significance is defined by its absence in normal physiology and its toxic accumulation in disease. The study of its pathophysiology in Glutaric Aciduria Type I provides profound insights into mitochondrial function, neurodevelopment, and the critical importance of unimpeded amino acid catabolism. For researchers and drug developers, understanding the pathways governing both of these molecules is crucial for developing therapies for neurological disorders, metabolic diseases, and cancer.

References

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]

- 2. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Nitrogen Metabolism and the Urea Cycle - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Glutamate Dehydrogenase: Structure, Allosteric Regulation, and Role in Insulin Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-Ketoglutarates: glutamate, glutamine, proline, arginine - Proteopedia, life in 3D [proteopedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Fate of Amino Acid Nitrogen: Urea Cycle | Basicmedical Key [basicmedicalkey.com]

- 10. med.libretexts.org [med.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Glutamate–glutamine cycle - Wikipedia [en.wikipedia.org]

- 13. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Glutamate–Glutamine (GABA) Cycle: Importance of Late Postnatal Development and Potential Reciprocal Interactions between Biosynthesis and Degradation [frontiersin.org]

- 15. Frontiers | Modeling the glutamate–glutamine neurotransmitter cycle [frontiersin.org]

- 16. Introduction to the Glutamate-Glutamine Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glutamate as a precursor of GABA in rat brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. How GABA and Glutamate affect glutathione levels | OrganiClinic [organiclinic.com]

- 19. The glutathione cycle shapes synaptic glutamate activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. Human Metabolome Database: Showing metabocard for Glutaric acid (HMDB0000661) [hmdb.ca]

- 23. researchgate.net [researchgate.net]

- 24. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 25. Frontiers | Glutaric Acidemia, Pathogenesis and Nutritional Therapy [frontiersin.org]

- 26. orpha.net [orpha.net]

- 27. GCDH gene: MedlinePlus Genetics [medlineplus.gov]

- 28. GCDH glutaryl-CoA dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 29. [Glutaric aciduria type 1 - a rare treatable neurometabolic disorder of lysine metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Glutaric acidemia type I: MedlinePlus Genetics [medlineplus.gov]

- 31. Bioenergetics in glutaryl-coenzyme A dehydrogenase deficiency: a role for glutaryl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. gov.uk [gov.uk]

- 33. Glutaric Acidemia Type 1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. JCI - Mechanism of age-dependent susceptibility and novel treatment strategy in glutaric acidemia type I [jci.org]

A Theoretical Guide to the Stability Analysis of Glutaramic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive framework for assessing the stability of glutaramic acid using state-of-the-art theoretical and computational chemistry methods. It is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to design and interpret their own computational studies.

Introduction: The Imperative of Molecular Stability

In the realm of pharmaceutical development, the intrinsic stability of a molecule is a cornerstone of its viability as a therapeutic agent or excipient. Degradation can lead to loss of efficacy, the formation of toxic byproducts, and unpredictable pharmacokinetics. This compound (systematic name: 4-carbamoylbutanoic acid), the monoamide of glutaric acid, serves as an important structural motif and a potential metabolic product.[1][2][3] Understanding its degradation pathways is crucial for predicting shelf-life, formulation compatibility, and metabolic fate.

This guide eschews a simple recitation of facts in favor of a deep dive into the theoretical methodologies used to predict and understand the chemical stability of molecules like this compound. We will explore how modern computational tools can map out potential degradation reactions, calculate their energy barriers, and ultimately provide a quantitative assessment of molecular stability before significant resources are committed to experimental work.

1.1 Defining the Molecule: this compound

This compound is a dicarboxylic acid monoamide with the chemical formula C₅H₉NO₃. It is structurally distinct from the proteinogenic amino acid glutamine, which is the monoamide of glutamic acid. Its structure features both a carboxylic acid and an amide functional group, making it susceptible to specific degradation pathways, such as hydrolysis and intramolecular cyclization.

1.2 Why Theoretical Studies?

Experimental stability studies, while essential, can be time-consuming and resource-intensive. Theoretical studies offer a powerful complementary approach, providing insights at an atomic level that are often inaccessible through experiment alone.[4] By modeling the electronic structure and energy landscape of a molecule, we can:

-

Identify the most stable three-dimensional structures (conformers).

-

Postulate plausible chemical degradation pathways.

-

Calculate the activation energies required for these degradation reactions to occur.

-

Screen for potential instabilities under various environmental conditions (e.g., pH, solvent).

Foundational Concepts in Computational Chemistry

To accurately model chemical stability, we must first understand the theoretical language used to describe molecular behavior. The central concept is the Potential Energy Surface (PES) , a mathematical landscape that maps the potential energy of a molecule as a function of its atomic coordinates.[5][6] Stable molecules reside in the valleys (energy minima) of this surface, while chemical reactions traverse pathways between valleys, crossing over mountain passes (saddle points).

Diagram: The Potential Energy Surface

Caption: A simplified representation of a reaction path on the Potential Energy Surface (PES).

2.1 Quantum Mechanics (QM) for Chemical Insight

To construct an accurate PES, we turn to quantum mechanics. For molecules of this size, Density Functional Theory (DFT) offers the best compromise between computational accuracy and cost.[7][8] Unlike simpler methods, DFT accounts for electron correlation, which is critical for correctly describing bond breaking and formation.

2.1.1 The Causality of Method Selection: Functionals and Basis Sets

The accuracy of a DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set.

-

Functional: The functional (e.g., B3LYP, ωB97X-D) is the mathematical approximation at the heart of DFT. Hybrid functionals like B3LYP are often a good starting point for organic molecules. For studying reaction barriers, range-separated functionals like ωB97X-D can provide improved accuracy.

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals.[9] For molecules with heteroatoms and potential for hydrogen bonding, like this compound, a Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ is recommended.[9][10] The inclusion of "+" indicates diffuse functions, which are essential for describing lone pairs and anions, while "(d,p)" denotes polarization functions, which allow for non-spherical electron density distribution, crucial for accurate bond descriptions.

2.2 Simulating Reality: The Role of Solvation Models

Reactions in the lab rarely occur in a vacuum. The solvent environment can dramatically influence stability. Explicitly modeling every solvent molecule is computationally prohibitive for routine calculations. Instead, we use implicit continuum solvent models , such as the Polarizable Continuum Model (PCM).[10] PCM treats the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent on the solute, which provides a more realistic energy landscape without excessive computational demand.[10][11]

A Self-Validating Workflow for Stability Analysis

Diagram: Computational Workflow for Stability Assessment

Caption: A step-by-step workflow for the theoretical prediction of molecular stability.

Experimental Protocol: Detailed Computational Methodology

Objective: To calculate the activation energy for a potential degradation pathway of this compound.

Software: Gaussian, ORCA, GAMESS, or similar quantum chemistry package.[7][12][13]

-

Structure Preparation:

-

Build the 3D structure of this compound using a molecular editor like Avogadro.[7]

-

Perform an initial, low-cost molecular mechanics (e.g., MMFF94 force field) geometry optimization to obtain a reasonable starting structure.

-

-

Conformational Analysis:

-

Rationale: this compound has several rotatable bonds. The global minimum energy conformer must be identified as it is the thermodynamic ground state.

-

Procedure: Perform a systematic or stochastic conformational search. For a molecule of this size, a DFT-level search is feasible. Use a modest basis set (e.g., 6-31G(d)) to screen many conformers, followed by re-optimization of the lowest-energy candidates at the target level of theory.[10]

-

-

Reactant Geometry Optimization and Frequency Calculation:

-

Procedure: Take the lowest energy conformer of this compound. Perform a full geometry optimization using DFT (e.g., ωB97X-D/cc-pVTZ) with an implicit solvent model (e.g., PCM, water).

-

Following optimization, perform a vibrational frequency calculation at the same level of theory.

-

Self-Validation: A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point or a failed optimization. The calculated frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to compute Gibbs free energy.

-

-

Transition State (TS) Identification and Optimization:

-

Rationale: The transition state represents the highest energy point along the lowest energy reaction path.[14][15] Its structure provides insight into the reaction mechanism.

-

Procedure: Propose a reaction (e.g., intramolecular cyclization). Create an initial guess for the TS structure, which is often an intermediate between the reactant and product. Perform a TS optimization (e.g., using the Berny algorithm with Opt=TS).

-

Follow the TS optimization with a frequency calculation.

-

Self-Validation: A true first-order saddle point (a transition state) will have exactly one imaginary frequency .[14] The eigenvector of this frequency corresponds to the motion along the reaction coordinate—visualizing this confirms the nature of the transition.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Rationale: This step confirms that the identified TS correctly connects the desired reactant and product.[6][16]

-

Procedure: Starting from the optimized TS geometry, perform an IRC calculation. This traces the minimum energy path downhill from the TS in both the forward and reverse directions.

-

Self-Validation: The IRC path must terminate at the optimized reactant and product structures. If it leads to different molecules, the TS is for another reaction.

-

-

Energy Calculation and Interpretation:

-

The Gibbs Free Energy of Activation (ΔG‡) is calculated as: ΔG‡ = G(Transition State) - G(Reactant)

-

A lower ΔG‡ indicates a faster reaction rate and thus lower stability under the modeled conditions. Generally, a barrier of >20-25 kcal/mol suggests a molecule is relatively stable at room temperature.

-

Case Study: Intramolecular Cyclization of this compound

A plausible non-hydrolytic degradation pathway for this compound is intramolecular cyclization. The amide nitrogen can act as a nucleophile, attacking the carboxylic acid carbon, leading to the formation of glutarimide and the elimination of a water molecule.

Diagram: Proposed Cyclization Pathway

Caption: A potential degradation pathway for this compound via intramolecular cyclization.

Computational analysis of this pathway would involve finding the transition state for the initial nucleophilic attack. The calculated activation energy provides a direct measure of the kinetic stability of this compound with respect to this degradation route.

Data Presentation: Hypothetical Energy Profile

The results of such a study can be summarized in a clear, tabular format.

| Species | Electronic Energy (Hartree) | Gibbs Free Energy Correction (Hartree) | Final Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| This compound (Reactant) | -512.12345 | 0.11021 | -512.01324 | 0.0 |

| Transition State (TS) | -512.07890 | 0.10955 | -511.96935 | +27.5 |

| Glutarimide + H₂O (Products) | -512.13456 | 0.11500 | -512.01956 | -3.97 |

Note: These are illustrative values. Actual values must be obtained from rigorous calculations.

Interpretation: In this hypothetical example, the activation barrier (ΔG‡) of +27.5 kcal/mol suggests that this compound is kinetically stable towards unimolecular cyclization at ambient temperatures. The negative relative energy of the products indicates the reaction is thermodynamically favorable but kinetically slow.

Conclusion: From Theory to Practice

This guide has outlined a comprehensive and scientifically rigorous framework for the theoretical investigation of this compound stability. By combining powerful computational methods like Density Functional Theory with a systematic and self-validating workflow, researchers can gain profound insights into potential degradation mechanisms.[6][16] This approach allows for the early identification of molecular liabilities, guiding the design of more stable drug candidates and formulations. While computational studies do not replace experimental validation, they provide an invaluable predictive tool, focusing laboratory efforts and accelerating the drug development pipeline. The synergy between theoretical prediction and experimental verification represents the future of rational molecular design and stability assessment.

References

- 1. extramarks.com [extramarks.com]

- 2. Glutaric acid - Wikipedia [en.wikipedia.org]

- 3. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. fiveable.me [fiveable.me]

- 6. fiveable.me [fiveable.me]

- 7. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]

- 8. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 9. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 10. Conformational analysis of glutamic acid: a density functional approach using implicit continuum solvent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 13. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 14. Transition-state theory — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 15. Transition state theory - Wikipedia [en.wikipedia.org]

- 16. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]

Glutaramic acid CAS number and chemical identifiers

An In-depth Technical Guide to Glutaramic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS RN: 25335-74-4), a mono-amide derivative of glutaric acid.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical identifiers, physicochemical properties, synthesis, and analytical characterization of this compound. By synthesizing technical data with practical insights, this guide aims to serve as an essential resource for laboratory applications and advanced research initiatives. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Scientific Context of this compound

While not as ubiquitous as its parent compound, glutaric acid, or its amino acid counterpart, glutamic acid, this compound holds a unique position in chemical and biomedical research. As a dicarboxylic acid monoamide, it possesses both a carboxylic acid and an amide functional group, granting it distinct chemical properties that are of interest in the synthesis of novel chemical entities.[1]

Its structural similarity to endogenous molecules suggests potential roles in metabolic pathways and as a building block for designing peptidomimetics and other bioactive compounds. Understanding its fundamental characteristics is the first step for any researcher aiming to leverage this molecule in drug discovery, polymer science, or metabolic studies.

Core Chemical Identifiers and Physicochemical Properties

Precise identification and understanding of a compound's properties are foundational to any scientific endeavor. This section provides the essential identifiers and physicochemical data for this compound, consolidated for ease of reference.

Nomenclature and Registry Information

The unambiguous identification of a chemical substance is critical for procurement, regulatory compliance, and scientific communication. The CAS Registry Number is a universally accepted unique identifier.

| Identifier | Value | Source |

| CAS Number | 25335-74-4 | PubChem[1] |

| IUPAC Name | 5-amino-5-oxopentanoic acid | PubChem[1][2] |

| Synonyms | 4-carbamoylbutanoic acid, 4-carbamoylbutyric acid, Glutaric acid monoamide | PubChem[1] |

Molecular Formula, Weight, and Structural Representations

Structural representations are vital for understanding the molecule's connectivity and spatial arrangement, which in turn dictate its chemical behavior and biological interactions.

| Property | Value | Source |

| Molecular Formula | C5H9NO3 | PubChem[1][2] |

| Molecular Weight | 131.13 g/mol | PubChem[1] |

| Canonical SMILES | C(CC(=O)N)CC(=O)O | PubChem[1][2] |

| InChI | InChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9) | PubChem[1][2] |

| InChIKey | GTFMAONWNTUZEW-UHFFFAOYSA-N | PubChem[1][2] |

graph Glutaramic_Acid_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.8,-0.5!"]; O2 [label="OH", pos="0.8,-0.5!"]; C2 [label="CH₂", pos="0,1.5!"]; C3 [label="CH₂", pos="0,3!"]; C4 [label="CH₂", pos="0,4.5!"]; C5 [label="C", pos="0,6!"]; O3 [label="O", pos="-0.8,6.5!"]; N1 [label="NH₂", pos="0.8,6.5!"];

// Bonds C1 -- O1 [label="", len=1.0]; C1 -- O2 [label="", len=1.0]; C1 -- C2 [label="", len=1.5]; C2 -- C3 [label="", len=1.5]; C3 -- C4 [label="", len=1.5]; C4 -- C5 [label="", len=1.5]; C5 -- O3 [label="", len=1.0]; C5 -- N1 [label="", len=1.0]; }

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The physical properties of this compound are crucial for designing experimental conditions, such as solvent selection for reactions or analytical method development.

| Property | Value | Notes |

| XLogP3-AA (Predicted) | -0.9 | A measure of lipophilicity. The negative value indicates high hydrophilicity.[2] |

| Hydrogen Bond Donor Count | 2 | From the -OH and -NH2 groups. |

| Hydrogen Bond Acceptor Count | 3 | From the two O atoms and the N atom. |

| Rotatable Bond Count | 4 | Indicates conformational flexibility. |

Synthesis and Chemical Reactivity

This compound is formally derived from glutaric acid by the conversion of one of its two carboxylic acid groups into a primary amide.[1] This structural relationship provides the most logical and common synthetic routes.

Synthetic Pathway from Glutaric Anhydride

A prevalent and efficient laboratory-scale synthesis involves the aminolysis of glutaric anhydride. This method is favored for its high atom economy and relatively mild reaction conditions.

-

Reactants : Glutaric anhydride and a source of ammonia (e.g., aqueous ammonium hydroxide).

-

Mechanism : The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ammonia attacks one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the opening of the five-membered ring.

-

Proton Transfer : A subsequent proton transfer results in the formation of the final product, this compound, which contains a carboxylic acid at one end and an amide at the other.

-

Work-up : The reaction mixture is typically acidified to ensure the carboxylic acid group is fully protonated, followed by crystallization or chromatography to isolate the pure product.

The choice of an aqueous ammonia solution is a practical one; it is readily available and the water can be easily removed during work-up. The exothermicity of the reaction should be managed by cooling the reaction vessel, especially during the initial addition of the amine.

Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable for verifying the identity and purity of a synthesized or purchased compound. Below are standard protocols for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for a polar molecule like this compound.

Objective: To determine the purity of a this compound sample.

Methodology:

-

Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides sufficient retention for polar analytes when using a highly aqueous mobile phase.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 98% A / 2% B, hold for 2 minutes. Linearly increase to 50% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm. The amide and carboxylic acid chromophores have absorbance at low UV wavelengths.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase (98:2 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.

System Validation: The protocol is self-validating by running a blank (injection of mobile phase) to identify system peaks and a standard of known purity, if available. Peak symmetry and retention time consistency across multiple injections are key indicators of a robust method.

Caption: Standard workflow for HPLC purity analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is the preferred technique for polar molecules like this compound.

Objective: To confirm the molecular weight of this compound.

Methodology:

-

Ionization Mode: ESI, both positive and negative modes should be checked.

-

Expected Ions:

-

Sample Preparation: Infuse a dilute solution (approx. 10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

Trustworthiness: The observation of the correct mass-to-charge ratio for both the protonated and deprotonated molecular ions provides very high confidence in the compound's identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Applications in Research and Drug Development

While specific, large-scale applications are not as well-documented as for glutaric acid, the unique bifunctional nature of this compound makes it a valuable tool for researchers:

-

Scaffold for Medicinal Chemistry: The carboxylic acid and amide groups provide two distinct points for chemical modification. The carboxylic acid can be converted to esters or amides, while the primary amide can participate in various coupling reactions. This allows for the construction of diverse chemical libraries for screening in drug discovery programs.

-

Probes for Metabolic Studies: Isotopically labeled this compound can be synthesized and used as a tracer to study metabolic pathways related to amino acid and dicarboxylic acid metabolism.

-

Monomer for Specialty Polymers: Similar to its parent, glutaric acid, the molecule can potentially be used to synthesize novel polyamides or polyesters with unique properties conferred by the pendant amide group.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential.

-

Hazard Identification: this compound may cause skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, defined by its CAS number 25335-74-4, is a versatile bifunctional molecule with significant potential for advanced chemical synthesis and biomedical research.[1] This guide has provided a foundational understanding of its core identifiers, properties, and standard analytical protocols. By adhering to the detailed methodologies and safety precautions outlined herein, researchers and drug development professionals can confidently and effectively utilize this compound in their work, ensuring both scientific rigor and personal safety.

References

Structural and Spectroscopic Overview of Glutaramic Acid

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectral properties of glutaramic acid. This document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.

This compound, the mono-amide of glutaric acid, is a C5 dicarboxylic acid derivative with the chemical formula C₅H₉NO₃. Its structure, featuring both a carboxylic acid and an amide functional group, gives rise to a distinct spectroscopic fingerprint. Understanding these spectral properties is paramount for its unambiguous identification, purity assessment, and the study of its role in various chemical and biological systems. This guide will dissect the characteristic signals of this compound in ¹H NMR, ¹³C NMR, IR, and MS, providing a holistic view for its structural elucidation.

The overall workflow for the comprehensive spectral analysis of this compound integrates three core techniques to build a complete structural profile.

Caption: Integrated workflow for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide specific, invaluable information.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the aliphatic chain. The chemical environment of each proton dictates its chemical shift (δ), influenced by the electronegativity of the adjacent amide and carboxylic acid groups. Protons closer to these electron-withdrawing groups will be deshielded and appear further downfield.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Hα (to COOH) | ~2.43 | Triplet (t) | 2H |

| Hβ | ~1.90 | Quintet (quint) | 2H |

| Hγ (to CONH₂) | ~2.1 - 2.3 | Triplet (t) | 2H |

| -NH₂ | Variable (broad) | Singlet (s, br) | 2H |

| -COOH | Variable (broad) | Singlet (s, br) | 1H |

Note: Data is based on typical values for similar structures and may vary with solvent and concentration. Data for the closely related glutaric acid shows protons at the 2 and 4 positions at ~2.43 ppm and the proton at the 3 position at ~1.90 ppm in D₂O.[1][2]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C (about 1.1%), carbon-carbon coupling is not observed, resulting in a spectrum of singlets for each unique carbon atom under standard proton-decoupled conditions.[3]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~186.0 |

| C=O (Amide) | ~175 - 180 |

| Cα (to COOH) | ~40.0 |

| Cβ | ~25.7 |

| Cγ (to CONH₂) | ~35 - 40 |

Note: Data is based on typical values and data for the closely related glutaric acid, which shows signals at approximately 186.0 ppm (C=O), 40.0 ppm (Cα), and 25.7 ppm (Cβ) in D₂O.[4]

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Ensure the sample is fully dissolved.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be collected to ensure a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Characteristic Absorption Bands

This compound possesses several key functional groups that give rise to characteristic peaks in the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch (broad) | 3300 - 2500 | Strong, Broad | Carboxylic Acid |

| N-H Stretch | 3400 - 3100 | Medium (two bands) | Amide |

| C-H Stretch | 3000 - 2850 | Medium | Aliphatic |

| C=O Stretch | ~1710 | Strong | Carboxylic Acid |

| C=O Stretch (Amide I) | ~1650 | Strong | Amide |

| N-H Bend (Amide II) | ~1640 - 1550 | Medium | Amide |

Note: Data is based on typical values for carboxylic acids and amides. Spectra for glutaric acid show a very broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[5][6]

Caption: Correlation of this compound's functional groups with their expected IR absorption regions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient and widely used method that requires minimal sample preparation.[7][8][9][10]

Objective: To obtain an IR spectrum to identify the functional groups of this compound.

Materials:

-

This compound sample (solid or powder)

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal, ensuring good contact.[11]

-

Sample Spectrum: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft wipe and a suitable solvent like isopropanol.

Mass Spectrometry (MS)